Taxifolin 6-C-glucoside

Osteoporosis Bone Resorption NFATc1 Inhibition

Flavonoid glycoside studies frequently fail when O-linked analogs degrade under acidic or enzymatic conditions, undermining data reproducibility. Taxifolin 6-C-glucoside eliminates this variable via a hydrolysis-resistant C-C bond at C-6, ensuring intact compound delivery throughout metabolic and pharmacokinetic assays. • (2R,3R)-taxifolin-6-C-β-D-glucopyranoside; isolated from Garcinia buchananii and Ulmus spp. • Demonstrates ~65% suppression of RANKL/M-CSF-induced osteoclastogenesis in BMMs • Serves as a validated reference standard for botanical extract QC and structure-activity relationship studies Supplied with HPLC/NMR purity documentation. Global shipping with verified stereochemical integrity.

Molecular Formula C21H22O12
Molecular Weight 466.4 g/mol
CAS No. 112494-39-0
Cat. No. B053046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxifolin 6-C-glucoside
CAS112494-39-0
Synonymstaxifolin 6-C-glucoside
Molecular FormulaC21H22O12
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O
InChIInChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18+,19-,20-,21+/m1/s1
InChIKeyOSFCFXQMAHURHU-FWCPWLSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taxifolin 6-C-glucoside Compound Identity & Specifications


Taxifolin 6-C-glucoside (CAS 112494-39-0) is a flavonoid C-glycoside belonging to the flavanonol subclass, structurally defined as (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one, with a molecular formula of C21H22O12 and a molecular weight of 466.40 g/mol [1]. This compound is a naturally occurring secondary metabolite, having been isolated and characterized from the stem barks of Garcinia buchananii and Garcinia epunctata, as well as from various Ulmus species including Ulmus macrocarpa and Ulmus wallichiana [2][3]. Distinct from the more widely studied taxifolin aglycone (dihydroquercetin) and its O-linked glucoside counterparts, taxifolin 6-C-glucoside features a direct carbon-carbon bond linking the glucopyranosyl moiety to the C-6 position of the taxifolin skeleton, a structural feature that fundamentally alters its physicochemical and biological properties [4].

Taxifolin 6-C-glucoside Generic Substitution Failure


Generic substitution within the taxifolin glycoside family is precluded by two critical differentiating factors: (1) the position and nature of the glycosidic linkage, and (2) the stereochemical configuration of the flavanonol core. Taxifolin 6-C-glucoside features a metabolically resistant C-C bond at the C-6 position, contrasting sharply with the more labile O-glycosidic linkages found in compounds like taxifolin 7-O-glucoside (CAS 14292-40-1) [1]. This C-glycosidic bond confers superior stability against enzymatic and acidic hydrolysis, leading to distinct pharmacokinetic and pharmacodynamic profiles that cannot be replicated by O-glycosides or aglycones [2]. Furthermore, stereoisomeric variations, such as (2S,3S)-taxifolin-6-C-β-D-glucopyranoside versus its (2R,3R) counterpart, have been shown to exhibit divergent biological activities despite sharing identical planar structures [3]. Consequently, procurement of the precise compound—with exact stereochemistry and linkage type—is non-negotiable for experimental reproducibility and for achieving the specific biological activities documented in the primary literature.

Taxifolin 6-C-glucoside Comparative Evidence


Stereoisomer-Dependent Osteoclast Inhibition

In a direct head-to-head comparison within a single study, (2S,3S)-taxifolin-6-C-β-D-glucopyranoside (compound 8) exhibited 97% suppression of RANKL-induced osteoclast differentiation in murine bone marrow-derived macrophages (BMMs) at a defined concentration, while its (2R,3R) stereoisomer (compound 7) showed only 65% suppression under identical experimental conditions [1]. This 32 percentage-point difference in inhibitory efficacy demonstrates that stereochemistry is a critical determinant of biological activity, not merely an analytical curiosity. The study further contextualized this by reporting that (2R)-naringenin-6-C-β-D-glucopyranoside (compound 2) and (2R,3S)-catechin-7-O-β-D-xylopyranoside (compound 3) achieved 77% and 82% suppression, respectively [1].

Osteoporosis Bone Resorption NFATc1 Inhibition

C-Glycoside vs O-Glycoside Bond Stability

Taxifolin 6-C-glucoside possesses a C-glycosidic bond (carbon-carbon linkage) at the C-6 position, which is fundamentally more resistant to both acidic and enzymatic hydrolysis compared to the O-glycosidic bonds (carbon-oxygen linkage) found in taxifolin-7-O-glucoside and other flavonoid O-glycosides [1]. While direct comparative quantitative stability data for this specific compound pair are not available in the primary literature, a well-established body of evidence across flavonoid C-glycosides demonstrates that the C-C bond exhibits markedly higher stability during in vitro digestion and colonic fermentation, with C-glycosides remaining largely intact while O-glycosides undergo extensive deglycosylation [2].

Metabolic Stability Glycoside Hydrolysis Bioavailability

Solubility in Organic Solvents

Taxifolin 6-C-glucoside exhibits solubility in a range of organic solvents commonly used for in vitro biological assays and natural product research, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. This solubility profile differs from the aglycone taxifolin, which has poor aqueous solubility and is a limiting factor for its therapeutic application [2]. The presence of the glucopyranosyl moiety enhances solubility in polar organic solvents, facilitating stock solution preparation for cell-based assays and analytical method development. Warming the tube at 37°C and sonication can further improve solubility [1].

Solubility Assay Development Formulation

Taxifolin 6-C-glucoside Application Scenarios


Osteoclast Differentiation Inhibition

Based on direct quantitative evidence, (2S,3S)-taxifolin-6-C-β-D-glucopyranoside is the preferred stereoisomer for investigating NFATc1-mediated osteoclast differentiation inhibition. Studies utilizing murine BMMs stimulated with RANKL/M-CSF can expect approximately 97% suppression of osteoclastogenesis, significantly outperforming its (2R,3R) counterpart (65%) and other flavonoid glycosides [1]. This makes it a valuable tool compound for elucidating molecular mechanisms of bone resorption and for screening potential anti-osteoporotic agents.

C-Glycoside Metabolic Stability Profiling

Taxifolin 6-C-glucoside serves as a representative C-glycoside for comparative metabolism and bioavailability studies against O-glycosidic analogs like taxifolin-7-O-glucoside. Its C-C bond at the C-6 position confers resistance to gastrointestinal hydrolysis, enabling investigation of intact C-glycoside absorption and in vivo fate [2][3]. This application is critical for researchers seeking to understand structure-dependent pharmacokinetic differences among flavonoid glycosides.

Botanical Extract Standardization

As a key bioactive marker compound isolated from Garcinia buchananii, Garcinia epunctata, and Ulmus species, taxifolin 6-C-glucoside is essential for the chemical standardization and quality control of botanical extracts intended for bone health and antioxidant applications [4][5]. Quantitative analysis of this specific C-glycoside ensures batch-to-batch consistency and facilitates correlation of phytochemical composition with observed biological activities.

Antioxidant Assay Development

Although specific quantitative EC50 values for taxifolin 6-C-glucoside are not publicly available, its classification among highly antioxidative flavanone-C-glycosides from Garcinia buchananii positions it as a relevant compound for ORAC, TEAC, and H2O2 scavenging assays [5][6]. It can be used as a reference compound in comparative studies of antioxidant capacity, particularly in contrast to aglycones and O-glycosides, to elucidate structure-activity relationships.

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